1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene

Description

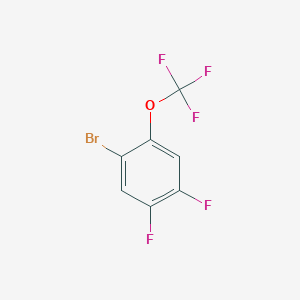

1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is a halogenated aromatic compound with the molecular formula C₇H₂BrF₅O and a molecular weight of 277.01 g/mol. Its structure features a benzene ring substituted with:

- A bromo group at position 1,

- A trifluoromethoxy group (-OCF₃) at position 2,

- Fluoro groups at positions 4 and 4.

This compound is of interest in pharmaceutical and materials chemistry due to the strong electron-withdrawing effects of the trifluoromethoxy and fluorine groups, which enhance its reactivity in cross-coupling reactions (e.g., Suzuki or direct arylations) .

Properties

IUPAC Name |

1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF5O/c8-3-1-4(9)5(10)2-6(3)14-7(11,12)13/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZIYAGQTBRSAEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)Br)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material Preparation

The synthesis often begins with a difluorobenzene derivative, such as 1,2-difluorobenzene or 4,5-difluorobenzene, which provides the fluorine substituents at the desired positions. The choice depends on availability and the synthetic route.

Introduction of the Trifluoromethoxy Group

The trifluoromethoxy (-OCF3) group is introduced typically via nucleophilic substitution or fluorination of a methoxy precursor. Common reagents include trifluoromethylating agents or fluorinating reagents under controlled conditions.

- For example, 4,5-difluoro-2-hydroxybenzene derivatives can be converted to the trifluoromethoxy derivative by reaction with trifluoromethylating reagents.

- Reaction conditions such as temperature, solvent choice (e.g., polar aprotic solvents), and reaction time are optimized to maximize yield.

Bromination at the 1-Position

Selective bromination is usually carried out by electrophilic aromatic substitution using bromine or bromine sources in the presence of catalysts such as iron powder.

- A representative method involves adding iron powder and the fluorinated aromatic substrate to an organic solvent like carbon tetrachloride or chloroform.

- Liquid bromine is then added slowly at controlled temperatures (e.g., 43–48°C) over several hours to ensure selective monobromination.

- The reaction mixture is then heated further (e.g., 62–102°C) with additives such as azobisisobutyl cyanide to complete the reaction.

- The molar ratios and solvent volumes are carefully controlled to optimize yield and minimize side reactions.

Purification and Isolation

After completion of the bromination, the reaction mixture is cooled and treated with reducing agents such as sodium bisulfite to quench excess bromine.

- The organic layer is separated and washed with aqueous sodium hydroxide to neutralize acidic impurities.

- Drying agents like anhydrous magnesium sulfate are used to remove residual water.

- The product is then isolated by filtration and concentration under reduced pressure.

- Further purification is achieved by chromatography or recrystallization to obtain the pure 1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene.

Representative Reaction Conditions and Data

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Starting material | 4,5-Difluorophenol or difluorobenzene derivative | Provides fluorine substituents |

| Trifluoromethoxy introduction | Trifluoromethylating agent, polar aprotic solvent, controlled temperature | Converts hydroxy to trifluoromethoxy group |

| Bromination | Liquid bromine (0.5–1.5 equiv), iron powder (0.025–0.05 equiv), azobisisobutyl cyanide (0.002–0.006 equiv), CCl4 or CHCl3 solvent (250–300 mL/mol), 43–102°C | Slow bromine addition over 3–5 hours, followed by heating for complete reaction |

| Work-up | Sodium bisulfite solution, sodium hydroxide wash, drying with MgSO4 | Removes excess bromine and impurities |

| Yield | Approximately 66–68% | High purity (~99% by HPLC) |

Analysis of Preparation Methods

- The use of iron powder as a catalyst facilitates the electrophilic bromination, enhancing selectivity and yield.

- Slow addition of bromine at moderate temperatures prevents polybromination and side reactions.

- The presence of azobisisobutyl cyanide acts as a radical initiator or stabilizer, improving reaction completeness.

- Organic solvents like carbon tetrachloride or chloroform provide a suitable medium for bromination and facilitate phase separation during work-up.

- The purification steps ensure removal of residual bromine and by-products, critical for obtaining high-purity intermediates for further synthetic applications.

Research Findings and Industrial Relevance

- The described bromination method, adapted from the synthesis of related fluorinated bromobenzenes, offers a cost-effective and environmentally friendlier alternative to older methods using expensive and complex starting materials.

- The reaction conditions are amenable to scale-up, with controlled temperature and reagent addition critical for reproducibility and safety.

- High purity and yield make this method suitable for industrial synthesis where the compound serves as a key intermediate in pharmaceuticals and agrochemicals.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions often involve the use of strong nucleophiles such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it is used as a probe to study biological systems and processes. In medicine, it has potential applications in drug discovery and development. In industry, it is used in the production of various chemical products.

Mechanism of Action

The mechanism by which 1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene exerts its effects involves its interaction with molecular targets and pathways. The compound's unique structure allows it to bind to specific receptors and enzymes, leading to various biological and chemical reactions. The exact mechanism of action depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares key attributes of 1-bromo-4,5-difluoro-2-(trifluoromethoxy)benzene with analogs:

Key Observations

Substituent Effects on Reactivity :

- The trifluoromethoxy group (-OCF₃) in the target compound provides stronger electron-withdrawing effects compared to methoxy (-OCH₃) or trifluoromethyl (-CF₃) groups, enhancing its electrophilicity in cross-coupling reactions .

- Fluorine atoms at positions 4 and 5 further polarize the aromatic ring, increasing reactivity toward nucleophilic substitution or metal-catalyzed couplings.

Positional Isomerism :

- Moving the trifluoromethoxy group from position 2 (target compound) to position 4 (as in 1-bromo-4-(trifluoromethoxy)benzene) alters steric and electronic profiles, impacting reaction yields and regioselectivity .

Safety and Handling :

- Analogs like 1-bromo-2,4,5-trifluoro-3-methoxybenzene require stringent safety protocols (e.g., immediate medical consultation upon exposure), suggesting similar precautions may apply to the target compound .

Commercial Availability and Challenges

- CymitQuimica reports discontinuation of some fluorinated bromobenzenes, underscoring supply-chain volatility for such specialized compounds .

Biological Activity

1-Bromo-4,5-difluoro-2-(trifluoromethoxy)benzene is a fluorinated aromatic compound notable for its unique structural features, including bromine and trifluoromethoxy groups. These modifications can significantly influence its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₇H₂BrF₅O

- Molecular Weight : 251.00 g/mol

- Density : 1.793 g/cm³ (predicted)

- Boiling Point : 163.7 ± 35.0 °C (predicted)

Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, which can lead to improved bioavailability and potency against various biological targets. The trifluoromethoxy group is known to enhance the interaction of the compound with biological macromolecules, potentially improving its efficacy as a pharmaceutical agent.

Antimicrobial Activity

Research indicates that fluorinated compounds can exhibit significant antimicrobial properties. In vitro studies have demonstrated that this compound shows activity against certain bacterial strains, although specific quantitative data on its efficacy remains limited.

Anti-Cancer Potential

Fluorinated benzene derivatives have been explored for their anti-cancer properties. Studies suggest that the introduction of trifluoromethoxy groups can enhance the cytotoxic effects of compounds against various cancer cell lines. For instance, similar compounds have shown to inhibit cell proliferation by inducing apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction.

Case Studies

- Case Study on Fluorinated Compounds : A study published in MDPI highlighted the role of trifluoromethyl groups in enhancing the potency of drugs targeting serotonin uptake inhibitors. The inclusion of such groups has been correlated with increased binding affinity and selectivity towards target receptors .

- Anticancer Activity : Another case study indicated that fluorinated benzene derivatives, including those with trifluoromethoxy substitutions, exhibited synergistic effects when combined with established chemotherapeutic agents, enhancing overall therapeutic efficacy .

Toxicological Profile

While the biological activities are promising, the toxicological profile of this compound must be carefully assessed:

- Irritation Potential : The compound may cause irritation to eyes and skin upon exposure.

- Inhalation Risks : Inhalation can lead to respiratory tract irritation; caution is advised during handling.

Summary Table of Biological Activities

Q & A

Advanced Research Question

- Density Functional Theory (DFT) : Calculates Fukui indices to map nucleophilic/electrophilic sites. B3LYP/6-31G* basis sets predict activation energies for SNAr reactions .

- Retrosynthesis AI : Platforms like Pistachio or Reaxys propose synthetic pathways by analyzing analogous trifluoromethoxy-containing compounds .

- Molecular Dynamics (MD) : Simulates solvent effects (e.g., DMSO vs. THF) on reaction kinetics and intermediate stability .

How should researchers resolve contradictions in spectroscopic data, such as unexpected coupling patterns in NMR or inconsistent mass spectra?

Advanced Research Question

- Cross-Validation : Compare experimental ¹H/¹⁹F NMR with computed spectra (GIAO method) to confirm assignments. Discrepancies may indicate rotameric forms or dynamic effects .

- Isotopic Labeling : Synthesize deuterated analogs to distinguish overlapping signals (e.g., ¹H vs. ²H in NOESY experiments) .

- Crystal Structure Correlation : Overlay X-ray data with NMR-derived structures to identify conformational distortions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.